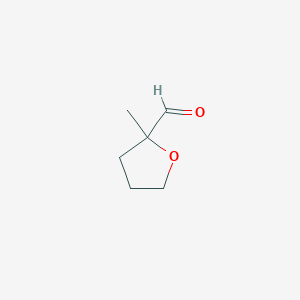

2-Methyltetrahydrofuran-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyltetrahydrofuran (2-MeTHF) is an organic compound with the molecular formula C5H10O . It is a highly flammable, mobile liquid . It is mainly used as a replacement for Tetrahydrofuran (THF) in specialized applications for its better performance, such as to obtain higher reaction temperatures, or easier separations (as, unlike THF, it is not miscible with water) . It is derived from sugars via furfural and is occasionally touted as a biofuel .

Synthesis Analysis

2-Methyltetrahydrofuran is usually synthesized by catalytic hydrogenation of furfural . Furfural is produced by the acid-catalyzed digestion of pentosan sugars, C5 polysaccharides, in biomass . Thus, the raw materials of 2-methyltetrahydrofuran are renewable biomass rich with cellulose, hemicelluloses, and lignin, such as corncobs or bagasse and other plant and agricultural waste .Molecular Structure Analysis

The molecular structure of 2-Methyltetrahydrofuran is C5H10O . It is usually produced as a racemic mixture .Chemical Reactions Analysis

Much like tetrahydrofuran, 2-methyltetrahydrofuran can act as a Lewis base in organometallic reactions . The use of 2-MeTHF as a reaction solvent in Grignard reactions yields important benefits, as the formation of allylic and benzylic Grignards proceeds with a higher yield and with a reduced level of the undesired forming of Wurtz coupling by-product .Physical And Chemical Properties Analysis

2-Methyltetrahydrofuran has a molar mass of 86.134 g·mol−1, a density of 0.854 g/mL, a melting point of −136 °C, and a boiling point of 80.2 °C . It is “inversely soluble” in water, meaning its solubility decreases with increasing temperature .Scientific Research Applications

Organic Synthesis

2-Methyltetrahydrofuran-2-carbaldehyde can be used in organic synthesis . Its unique structure and properties can make it a valuable component in the creation of new organic compounds.

Solvent

Like many organic compounds, 2-Methyltetrahydrofuran-2-carbaldehyde can act as a solvent . It can dissolve a variety of substances, making it useful in a wide range of chemical reactions.

Stabilizer

This compound can be used as a stabilizer . Stabilizers are added to products to protect them from the effects of various environmental factors.

Component in Alternative Fuels

2-Methyltetrahydrofuran-2-carbaldehyde can be used as a component in alternative fuels . Its properties may contribute to the efficiency and sustainability of these fuels.

Electrolyte Formulation

This compound can be useful in the electrolyte formulation for secondary lithium electrodes . This could be particularly useful in the development of batteries and energy storage systems.

Research Use

As a chemical with unique properties, 2-Methyltetrahydrofuran-2-carbaldehyde can be used in various types of research . It can be used to study reaction mechanisms, synthesize new compounds, or explore its potential applications in different fields.

Safety and Hazards

2-Methyltetrahydrofuran is highly flammable and poses several hazards including skin irritation and serious eye damage . It is harmful if swallowed and may be harmful in contact with skin . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Biomass conversion to platform chemicals, value-added chemicals, or fuels is important because it provides a sustainable or carbon-neutral alternative to fossil fuel feedstocks . Current research is more aligned with the employment of functionalized metal catalysts, which are preferred owing to their stability, recyclability, and easy separability . 2-Methyltetrahydrofuran (MTHF) is a vital sugar-derived platform chemical that is used as a green solvent, fuel additive, or as the starting material for synthesizing downstream chemicals such as dienes, pentane, and 2-pentanone .

properties

IUPAC Name |

2-methyloxolane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(5-7)3-2-4-8-6/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMQZSUJRUBHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543921.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2543931.png)

![(1S,9R)-11-(3-aminopropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2543932.png)

![N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2543941.png)